molecular formula C12H29N3O B14075705 1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol CAS No. 102015-66-7

1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol

Cat. No.: B14075705
CAS No.: 102015-66-7
M. Wt: 231.38 g/mol
InChI Key: KIRRCOJIQBDSEW-UHFFFAOYSA-N
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Description

2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- is an organic compound with the molecular formula C13H30N3O. This compound is a derivative of 2-pentanol, featuring additional aminoethyl and trimethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- typically involves the reaction of 2-pentanol with aminoethyl and trimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of various industrial products, including solvents, surfactants, and additives.

Mechanism of Action

The mechanism of action of 2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: A simpler alcohol with similar structural features but lacking the additional aminoethyl and trimethyl groups.

    Aminoethylethanolamine: Contains amino and hydroxyl groups, similar to the aminoethyl groups in the compound.

    Trimethylamine: A tertiary amine with structural similarities to the trimethyl groups in the compound.

Uniqueness

2-Pentanol, 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-2,4,4-trimethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

102015-66-7

Molecular Formula

C12H29N3O

Molecular Weight

231.38 g/mol

IUPAC Name

1-[2-(2-aminoethylamino)ethylamino]-2,4,4-trimethylpentan-2-ol

InChI

InChI=1S/C12H29N3O/c1-11(2,3)9-12(4,16)10-15-8-7-14-6-5-13/h14-16H,5-10,13H2,1-4H3

InChI Key

KIRRCOJIQBDSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(CNCCNCCN)O

Origin of Product

United States

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